Chlorhydrate de 4-bromophénylhydrazine

Vue d'ensemble

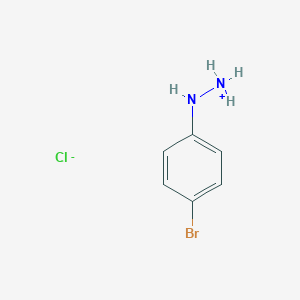

Description

4-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the para position of the phenyl ring. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry .

Applications De Recherche Scientifique

Synthesis and Preparation

The compound is synthesized through a series of steps including diazotization, reduction, purification, and salification. A notable method involves using concentrated hydrochloric acid and zinc powder for the reduction process, yielding high purity (≥99%) with a yield of over 38% .

Scientific Research Applications

- Reagent in Organic Synthesis :

- Pharmaceutical Industry :

- Building Block for Indole Derivatives :

- Analytical Chemistry :

Case Study 1: Synthesis of Acylsulfonamides

In a study focusing on the synthesis of acylsulfonamides, 4-bromophenylhydrazine hydrochloride was used as a key reagent. The reaction conditions were optimized to enhance yield and reduce reaction time, demonstrating its efficiency as a synthetic intermediate.

| Reagent | Amount | Yield | Conditions |

|---|---|---|---|

| 4-Bromophenylhydrazine | Varies | >80% | Room temperature, acidic medium |

Case Study 2: Development of Anticancer Agents

Research has indicated that derivatives of 4-bromophenylhydrazine exhibit promising anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromophenylhydrazine Derivative | HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

Safety Considerations

While handling 4-bromophenylhydrazine hydrochloride, safety precautions are paramount due to its toxicological profile. It is known to cause severe skin and eye irritation and may lead to respiratory issues upon inhalation . Proper protective equipment should be used to mitigate exposure risks.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromophenylhydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification. The process begins with the diazotization of an arylamine to form a diazonium salt. This is followed by a reduction reaction using zinc powder and concentrated hydrochloric acid to yield the hydrazine derivative. The final product is obtained through purification and salification steps .

Industrial Production Methods

In industrial settings, the preparation method is optimized for higher yield and purity. The use of concentrated hydrochloric acid ensures strong acidity, which is crucial for the smooth progression of the reaction. Zinc powder is preferred as a reducing agent due to its good reduction performance and ease of removal of impurities. The product is then purified using acetone, which helps in achieving high purity and desirable appearance .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Zinc powder and concentrated hydrochloric acid are commonly used.

Substitution: Nucleophiles such as hydroxide ions can be used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenylhydrazines.

Mécanisme D'action

The mechanism of action of 4-Bromophenylhydrazine hydrochloride involves the formation of a bromonium ion intermediate when the bromine atom is targeted by a nucleophile. This intermediate then undergoes nucleophilic substitution reactions, leading to the formation of new organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparaison Avec Des Composés Similaires

4-Bromophenylhydrazine hydrochloride can be compared with other similar compounds, such as:

- 4-Fluorophenylhydrazine hydrochloride

- 4-Chlorophenylhydrazine hydrochloride

- 4-Methoxyphenylhydrazine hydrochloride

- 4-Methylphenylhydrazine hydrochloride

These compounds share similar structures but differ in the substituent groups on the phenyl ring. The presence of different substituents can influence the reactivity and applications of these compounds. For example, the bromine atom in 4-Bromophenylhydrazine hydrochloride makes it more reactive in nucleophilic substitution reactions compared to its fluorine, chlorine, methoxy, and methyl counterparts .

Activité Biologique

4-Bromophenylhydrazine hydrochloride (CAS Number: 622-88-8) is an organic compound widely used in chemical synthesis, particularly in the pharmaceutical industry. Its unique structure, characterized by a bromophenyl group attached to a hydrazine moiety, confers various biological activities. This article explores the biological activity of 4-Bromophenylhydrazine hydrochloride, highlighting its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C6H8BrClN2

- Molecular Weight : 223.498 g/mol

- Solubility : Soluble in water, hygroscopic in nature.

- IUPAC Name : (4-bromophenyl)hydrazine; hydrochloride

4-Bromophenylhydrazine hydrochloride exhibits several biological activities primarily through its interaction with cellular pathways and molecular targets:

- Antioxidant Activity : This compound has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems.

- Enzyme Inhibition : Studies indicate that 4-Bromophenylhydrazine can inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Cell Growth Modulation : It has been implicated in modulating cell growth and differentiation, particularly in cardiac tissues, where it may influence hypertrophic responses.

Toxicity and Safety Profile

The compound is associated with several toxicological effects:

- Acute Toxicity : 4-Bromophenylhydrazine hydrochloride is classified as a hazardous material with potential acute toxicity upon exposure. It can cause severe eye damage and irritation upon contact with skin or mucous membranes .

- Chronic Exposure Risks : Prolonged exposure may lead to respiratory issues and skin sensitization. Symptoms resembling asthma can persist long after exposure ceases, indicating potential long-term health risks .

- Carcinogenicity : Current literature does not provide conclusive evidence regarding the carcinogenic potential of this compound; however, caution is advised due to its reactive nature.

Case Study 1: Cardiac Hypertrophy

A study investigated the effects of 4-Bromophenylhydrazine on neonatal rat cardiomyocytes. The compound was found to activate nuclear factor of activated T-cells (NFAT), leading to hypertrophic growth under pressure overload conditions. This suggests potential therapeutic applications in treating pathological cardiac hypertrophy .

Case Study 2: Synthesis of Derivatives

Research focused on the synthesis of novel derivatives using 4-Bromophenylhydrazine as a starting material. These derivatives exhibited enhanced biological activities, indicating that modifying the hydrazine structure could lead to more effective therapeutic agents .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(4-bromophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGOWBBBHWTTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883508 | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41931-18-4, 622-88-8 | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41931-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-bromophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-bromophenylhydrazine hydrochloride enable C-terminal sequencing of peptides?

A1: 4-bromophenylhydrazine hydrochloride (BPH) plays a crucial role in a specific C-terminal peptide sequencing method using mass spectrometry. [] The technique focuses on selectively derivatizing the C-terminal carboxyl group of a peptide, even in the presence of side chain carboxyl groups. This selectivity is achieved using 1-ethyl-3[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) alongside BPH in a single reaction. This process introduces a bromine atom specifically at the peptide's C-terminus. During mass spectrometry analysis, fragmentation of the derivatized peptide generates ions carrying the characteristic bromine signature in the y-series ions. This signature significantly simplifies C-terminal sequencing due to the distinctive isotopic pattern of bromine and helps differentiate between free acid and amide forms of the C-terminal carboxyl group.

Q2: Can 4-bromophenylhydrazine hydrochloride be used to synthesize complex molecules beyond simple tryptamines?

A2: While the provided research highlights the use of 4-bromophenylhydrazine hydrochloride in synthesizing branched tryptamines via the Cloke-Stevens/Grandberg rearrangement, [] its broader application in synthesizing more complex molecules requires further investigation. The research primarily focuses on utilizing 4-bromophenylhydrazine hydrochloride with various cyclopropylketones to yield specific tryptamine derivatives. Further studies exploring its reactivity with different functional groups and under diverse reaction conditions are needed to fully ascertain its potential for constructing a wider range of complex molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.